Mutarotase

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Mutarotase can be prepared through various methods, including extraction from natural sources and recombinant DNA technology. The enzyme is commonly extracted from mammalian tissues, such as the liver and kidney, as well as from certain bacteria . The preparation involves homogenizing the tissues, followed by purification steps such as salt fractionation, dialysis, and column chromatography . Recombinant DNA technology allows for the production of this compound in bacterial systems, providing a more efficient and scalable method for industrial production .

Análisis De Reacciones Químicas

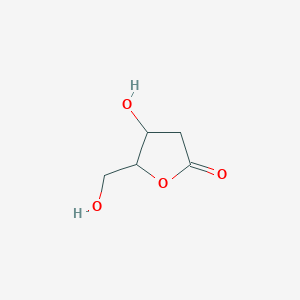

Mutarotase primarily catalyzes the mutarotation of aldoses, which involves the interconversion between the alpha and beta anomers of sugars . This reaction is essential for the proper metabolism of carbohydrates. The enzyme does not typically undergo oxidation, reduction, or substitution reactions. The major products formed from the mutarotation reaction are the alpha and beta anomers of the respective aldose .

Aplicaciones Científicas De Investigación

Mutarotase has several scientific research applications across various fields:

Mecanismo De Acción

Mutarotase catalyzes the interconversion of alpha and beta anomers of aldoses by facilitating the opening and closing of the sugar ring . The enzyme’s active site contains key amino acids, such as glutamic acid and histidine, which act as a catalytic base and acid, respectively . These residues help in the protonation and deprotonation steps required for the mutarotation reaction .

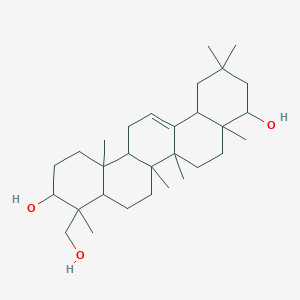

Comparación Con Compuestos Similares

Mutarotase is similar to other aldose epimerases, such as galactose this compound and fucose this compound . it is unique in its ability to catalyze the interconversion of a wide range of aldoses, including glucose and galactose . Other similar compounds include:

Galactose this compound: Specifically catalyzes the interconversion of alpha and beta anomers of galactose.

Fucose this compound: Catalyzes the interconversion of alpha and beta anomers of fucose.

This compound’s broad substrate specificity and its role in carbohydrate metabolism make it a unique and valuable enzyme in scientific research and industrial applications.

Propiedades

Número CAS |

9031-76-9 |

|---|---|

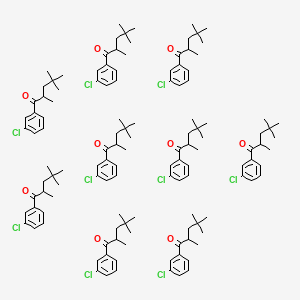

Fórmula molecular |

C126H171Cl9O9 |

Peso molecular |

2148.8 g/mol |

Nombre IUPAC |

1-(3-chlorophenyl)-2,4,4-trimethylpentan-1-one |

InChI |

InChI=1S/9C14H19ClO/c9*1-10(9-14(2,3)4)13(16)11-6-5-7-12(15)8-11/h9*5-8,10H,9H2,1-4H3 |

Clave InChI |

XNZVUNNBBKCSQO-UHFFFAOYSA-N |

SMILES canónico |

CC(CC(C)(C)C)C(=O)C1=CC(=CC=C1)Cl.CC(CC(C)(C)C)C(=O)C1=CC(=CC=C1)Cl.CC(CC(C)(C)C)C(=O)C1=CC(=CC=C1)Cl.CC(CC(C)(C)C)C(=O)C1=CC(=CC=C1)Cl.CC(CC(C)(C)C)C(=O)C1=CC(=CC=C1)Cl.CC(CC(C)(C)C)C(=O)C1=CC(=CC=C1)Cl.CC(CC(C)(C)C)C(=O)C1=CC(=CC=C1)Cl.CC(CC(C)(C)C)C(=O)C1=CC(=CC=C1)Cl.CC(CC(C)(C)C)C(=O)C1=CC(=CC=C1)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrazolo[1,5-a]pyrazine-2,3,5(4H)-tricarboxylic acid, 6,7-dihydro-, 3-methyl 5-[(4-nitrophenyl)methyl] ester](/img/structure/B13386234.png)

![4-Tert-butyl-2-[1-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopropyl]-4,5-dihydro-1,3-oxazole](/img/structure/B13386244.png)

![[4,5-diacetyloxy-3-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-[4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13386296.png)

![1-[2-[2-Hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylprop-2-en-1-one](/img/structure/B13386300.png)

![N-[(4-fluorophenyl)methyl]-2-[6-(methylcarbamoylamino)-2',4'-dioxospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-3'-yl]-N-(1,1,1-trifluoropropan-2-yl)acetamide](/img/structure/B13386309.png)